

Unveiling the Spectroscopic Signature of Dadahol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – November 18, 2025 – **Dadahol A**, a complex neolignan derivative isolated from Morus species, has attracted interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data for **Dadahol A**, catering to researchers, scientists, and drug development professionals. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopic data, and outlines the experimental protocols for its characterization.

Chemical Structure

Dadahol A possesses the molecular formula $C_{39}H_{38}O_{12}$ and a molecular weight of 698.7 g/mol . Its structure was elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The spectroscopic data are pivotal for the unequivocal identification and characterization of **Dadahol A**. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and UV spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for Dadahol A

Chemical Shift (δ)	Multiplicity	Coupling Constant (J in Hz)	Assignment
Data not available in search results			

Table 2: 13C NMR Spectroscopic Data for Dadahol A

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: While the existence of ¹³C NMR data is confirmed, the specific chemical shifts are not publicly available in the immediate search results.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Dadahol A

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available in search results	

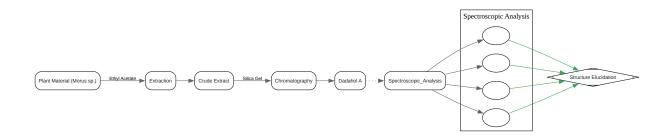
Ultraviolet (UV) Spectroscopy

Table 4: UV Absorption Maxima for Dadahol A

Wavelength (λmax in nm)	Solvent	
Data not available in search results		

Experimental Protocols

The detailed experimental protocols for the acquisition of the spectroscopic data are crucial for reproducibility and further research.



Isolation of Dadahol A

Dadahol A was first isolated from the twigs of a Morus species. The ethyl acetate-soluble extract of the plant material was subjected to chromatographic techniques to yield the pure compound.[1]

Spectroscopic Analysis Workflow

The structural elucidation of **Dadahol A** involves a systematic workflow of spectroscopic analyses.

Click to download full resolution via product page

Workflow for the isolation and spectroscopic analysis of **Dadahol A**.

Instrumentation

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.
- IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are typically prepared as a thin film or in a KBr pellet.

 UV-Vis Spectroscopy: UV-Vis spectra are recorded on a UV-Vis spectrophotometer using a suitable solvent, such as methanol or ethanol.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **Dadahol A**. While the complete, detailed spectral data was not available in the public domain at the time of this report, the provided information on its chemical identity and the general experimental approaches for its characterization serve as a valuable resource for the scientific community. Further investigation into the primary literature is recommended for researchers requiring the full spectral data for their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Dadahol A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631321#spectroscopic-data-of-dadahol-a-nmr-ir-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com